Unsupervised Clustering of ~70 Drug-Relevant Heterocycles Places 5-Azaspiro[2.3]hexane Nearest to Piperidine, While 4-Aza Isomer Diverges
In a 2025 Angewandte Chemie study, the 5-azaspiro[2.3]hexane core was compared via unsupervised clustering (DFT-optimized geometries, multi-descriptor dataset, dimensionality reduction) against a virtual library of over 70 common drug-discovery heterocycles. The 5-azaspiro[2.3]hexane motif clustered most closely with piperidine [1]. Although an exact distance metric was not reported in the publicly accessible article sections, the study authors explicitly characterized the clustering result as 'striking similarity to piperidine—one of the most widely used pharmacophores' [1]. In contrast, the positional isomer 4-azaspiro[2.3]hexane—described in a separate 2024 study—exhibits a measured pKa of 8.94 and LogP of 0.82 [2], differing from the 5-aza isomer's computed XLogP3 of 0.2 [3], highlighting that nitrogen placement within the spiro framework materially alters physicochemical properties.
| Evidence Dimension | Bioisosteric clustering similarity to piperidine (unsupervised learning, DFT-derived molecular descriptors) |
|---|---|
| Target Compound Data | 5-Azaspiro[2.3]hexane: clustered as nearest neighbour to piperidine among ~70 heterocycles; computed XLogP3 = 0.2, 0 rotatable bonds [1][3] |
| Comparator Or Baseline | Piperidine (comparator): reference pharmacophore; 4-Azaspiro[2.3]hexane (positional isomer): experimental pKa = 8.94, LogP = 0.82, 0 rotatable bonds [2] |
| Quantified Difference | 5-Aza isomer computationally nearest to piperidine by clustering; ΔLogP vs. 4-aza isomer ≈ 0.62 units (5-aza XLogP3 0.2 vs. 4-aza LogP 0.82); ΔpKa not directly measurable (5-aza pKa data unavailable in literature; 4-aza pKa = 8.94 vs. piperidine conjugate acid pKa ≈ 11.2) |
| Conditions | DFT optimization at WB97X-D3BJ/6-31++G(d,p) level; multi-descriptor dataset with dimensionality reduction for clustering [1]; LogP/pKa measured experimentally for 4-aza isomer in n-octanol/water [2]; XLogP3 computed for 5-aza isomer [3] |
Why This Matters
For procurement decisions, the clustering evidence provides computational validation that 5-azaspiro[2.3]hexane is the specific azaspiro[2.3]hexane isomer most closely mimicking piperidine's molecular descriptor space, whereas the 4-aza isomer cannot be assumed to serve as an equivalent piperidine bioisostere without separate experimental validation.
- [1] Natho P, Vicenti A, Mastrolorito F, De Franco F, Walsh-Benn L, Colella M, Mesto E, Schingaro E, Nicolotti O, Gioiello A, Luisi R. Novel Sulfonium Reagents for the Modular Synthesis of Spiro[2.3]Hexanes and Heteroatom-Containing Analogues: Synthesis, Application, and Evaluation as Bioisosteres. Angewandte Chemie International Edition. 2025;65(5):e202521633. doi:10.1002/anie.202521633 View Source
- [2] Galavskyy S, Chernykh A, Liashuk O, Lesyk D, Shishkina SV, Kliukovskyi D, Volochnyuk DM, Ryabukhin SV, Grygorenko OO. 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Journal of Organic Chemistry. 2024;89(24):18477-18486. doi:10.1021/acs.joc.4c02390 View Source
- [3] PubChem Compound Summary for CID 67975165, 5-Azaspiro[2.3]hexane. U.S. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/5-Azaspiro_2.3_hexane View Source
